molecular formula C32H48O15 B12369480 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene

Cat. No.: B12369480
M. Wt: 672.7 g/mol
InChI Key: KJRLDWGHZUUHJO-BDONCRHMSA-N
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Description

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is a natural diterpenoid compound. It is derived from the pine cone of Pinus yunnanensis . This compound has a molecular formula of C32H48O15 and a molecular weight of 672.7 g/mol .

Chemical Reactions Analysis

Types of Reactions

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as DMSO, pyridine, methanol, and ethanol . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene involves its interaction with specific molecular targets and pathways. The compound may inhibit certain signaling pathways, leading to its observed biological effects . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    Abietic acid: Another diterpenoid with similar structural features.

    Dehydroabietic acid: A related compound with similar biological activities.

    Pimaric acid: Shares structural similarities and is derived from similar natural sources.

Properties

Molecular Formula

C32H48O15

Molecular Weight

672.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,10aR)-5-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3/t13-,16-,17-,18-,20-,21-,23+,24+,25-,26-,28+,29+,31+,32+/m1/s1

InChI Key

KJRLDWGHZUUHJO-BDONCRHMSA-N

Isomeric SMILES

C[C@H](CO)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC(CO)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O)C)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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